1-(5-Propan-2-ylsulfanylpentoxy)naphthalene
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Overview
Description
1-(5-Propan-2-ylsulfanylpentoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with a pentoxy group and a propan-2-ylsulfanyl group. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Propan-2-ylsulfanylpentoxy)naphthalene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 1-bromonaphthalene with 5-(propan-2-ylsulfanyl)pentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of naphthalene is coupled with a halogenated pentoxy compound in the presence of a palladium catalyst and a base. This method offers high yields and selectivity for the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to ensure high efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(5-Propan-2-ylsulfanylpentoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The naphthalene ring can be reduced to a dihydronaphthalene derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated, nitrated, and acylated naphthalene derivatives.
Scientific Research Applications
1-(5-Propan-2-ylsulfanylpentoxy)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(5-Propan-2-ylsulfanylpentoxy)naphthalene involves its interaction with specific molecular targets and pathways. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function and activity. Additionally, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methylsulfanylpentoxy)naphthalene
- 1-(5-Ethylsulfanylpentoxy)naphthalene
- 1-(5-Butylsulfanylpentoxy)naphthalene
Uniqueness
1-(5-Propan-2-ylsulfanylpentoxy)naphthalene is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-propan-2-ylsulfanylpentoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OS/c1-15(2)20-14-7-3-6-13-19-18-12-8-10-16-9-4-5-11-17(16)18/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIUGKLQXAWOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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